molecular formula C7H10ClNO2S2 B2963115 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride CAS No. 2138015-66-2

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2963115
CAS No.: 2138015-66-2
M. Wt: 239.73
InChI Key: IBMUSOHPGKJMTD-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is particularly notable for its sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the use of thionoesters and rhodium(II) catalysts to produce 2,5-disubstituted thiazoles, which can then be further modified to introduce the tert-butyl and sulfonyl chloride groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Rhodium(II) catalysts for thiazole synthesis.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted thiazole derivatives.

Scientific Research Applications

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups, which enhance its reactivity and make it a valuable reagent in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler thiazole derivatives.

Properties

IUPAC Name

2-tert-butyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S2/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMUSOHPGKJMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138015-66-2
Record name 2-tert-butyl-1,3-thiazole-5-sulfonyl chloride
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